3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c20-16-6-3-4-14(12-16)8-9-18(22)21-13-19(23)11-10-15-5-1-2-7-17(15)19/h1-7,12,23H,8-11,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBHSSQYEFDGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)CCC3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Features of Key Propanamide Derivatives
Key Observations :
- The target compound’s hydroxy-dihydroindenylmethyl group is structurally unique but shares similarities with dihydroindenyl substituents in opioid receptor agonists (e.g., compound 14e) .
- Chlorophenyl moieties are common in anti-inflammatory and analgesic derivatives (e.g., ibuprofen/chlorpheniramine hybrids) .
- Heterocyclic propanamides (e.g., 7c) demonstrate enhanced metabolic stability due to rigid oxadiazole/thiazole systems, unlike the more flexible dihydroindenyl group in the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s higher molecular weight (337.8 g/mol) compared to simpler analogs (e.g., 211.7 g/mol for ) reflects its complex dihydroindenyl substitution.
- Heterocyclic derivatives (e.g., 7c) exhibit higher melting points (134–178°C) due to crystalline packing from rigid structures .
Bioactivity Insights :
- Opioid Receptor Modulation : Compound 14e () shows µ-opioid receptor agonism, implying the dihydroindenyl group’s role in CNS penetration .
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with commercially available indanone derivatives and chlorophenyl precursors. Key steps include:
- Reduction of 1-indanone to form the hydroxy-2,3-dihydro-1H-indene scaffold using NaBH₄ or LiAlH₄ under anhydrous conditions .
- Amide coupling between the indene intermediate and 3-(3-chlorophenyl)propanoyl chloride, facilitated by K₂CO₃ or triethylamine in dichloromethane . Critical factors for yield optimization:
- Temperature control (0–5°C during acyl chloride addition to prevent side reactions).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Purification via semi-preparative HPLC or column chromatography to isolate the product (typical yields: 12–23% for analogous compounds) .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR spectroscopy : Assign peaks to confirm the chlorophenyl (δ 7.2–7.4 ppm), indene (δ 2.5–3.1 ppm), and amide (δ 6.5–7.0 ppm) groups .
- HPLC with UV detection : Employ a C18 column (acetonitrile/water gradient) to assess purity (>95% required for bioassays) .
- High-resolution mass spectrometry (HRMS) : Validate the molecular ion [M+H]⁺ (expected m/z: ~360–370 for C₁₉H₁₉ClNO₂ derivatives) .
Advanced Research Questions
Q. How can structural ambiguities (e.g., stereochemistry) be resolved using crystallographic data?
Methodological Answer:
Q. How should researchers address conflicting bioactivity data (e.g., anti-inflammatory vs. null results) in preclinical studies?
Methodological Answer:
- Dose-response profiling : Test the compound across a wide concentration range (1 nM–100 µM) in in vitro models (e.g., RAW 264.7 macrophages for TNF-α suppression) .
- Target selectivity assays : Use kinase profiling panels or SPR (surface plasmon resonance) to rule off-target effects .
- Metabolic stability analysis : Incubate with liver microsomes to assess if rapid degradation explains inconsistent in vivo results .
Q. What strategies optimize synthetic yield when scaling up from milligram to gram quantities?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) systematically. For example:
| Parameter | Low Level | High Level | Optimal (Predicted) |
|---|---|---|---|
| Temperature | 0°C | 25°C | 10°C |
| K₂CO₃ (equiv.) | 1.5 | 3.0 | 2.2 |
| Reaction Time | 4 h | 12 h | 8 h |
| (Data adapted from ) |
- Continuous flow chemistry : Minimize decomposition by reducing residence time during amide coupling .
Data Contradiction Analysis
Q. How to resolve discrepancies in NMR data between synthetic batches?
Methodological Answer:
- Repeat under controlled conditions : Ensure anhydrous solvents and inert atmosphere (N₂/Ar) to suppress hydrolysis .
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks (e.g., overlapping indene protons) .
- LC-MS purity check : Rule out impurities (>98% purity required for publication-grade data) .
Structural and Mechanistic Insights
Q. What computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
